molecular formula C15H12BrNO B1587443 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine CAS No. 351003-33-3

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

Cat. No.: B1587443
CAS No.: 351003-33-3
M. Wt: 302.16 g/mol
InChI Key: IWFZXOMPWLFPNW-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromoaniline with salicylaldehyde in the presence of a base to form an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Products may include dehalogenated compounds or reduced benzoxazine derivatives.

    Substitution: Products include various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its ability to form stable structures with desirable properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the benzoxazine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, used in the synthesis of liquid crystals and polymers.

    4-Bromophenyl phenyl ether: A simpler compound with a bromophenyl group, used in various organic synthesis applications.

Uniqueness

3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity, such as in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFZXOMPWLFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392420
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-33-3
Record name 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
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3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
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3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Reactant of Route 4
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine

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